6-Methyl-1H-indazole-5-carbonitrile is a heterocyclic organic compound belonging to the class of indazoles. Indazoles, characterized by a benzene ring fused to a pyrazole ring, represent a prominent scaffold in medicinal chemistry due to their diverse biological activities. [, , , , , , ] Specifically, the 6-methyl-1H-indazole-5-carbonitrile framework has garnered significant attention as a promising pharmacophore in drug discovery, often incorporated as a key structural motif in various therapeutic agents. []
A scalable synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a compound structurally similar to 6-Methyl-1H-indazole-5-carbonitrile and a key intermediate in the synthesis of selective androgen receptor modulators, was achieved starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate. [] This synthesis involved a telescoped procedure for the synthesis (without isolation) and Nenitzescu reaction of 2-trifluoromethyl-1,4-benzoquinone. The Nenitzescu indole product was then converted to a novel triflate intermediate, followed by palladium-catalyzed cyanation to afford a penultimate carbonitrile. Finally, removal of the C-3 tert-butyl ester group on the indole through a decarboxylative pathway completed the synthesis. This synthetic route achieved an overall yield of 27% over six steps from 4-nitro-3-(trifluoromethyl)phenol (five steps, 37% overall yield from tert-butyl acetoacetate). []
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Indazole derivatives, particularly 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides, have demonstrated potent inhibitory activity against GSK-3β. [] These compounds exhibit ATP-competitive inhibition and have shown efficacy in preclinical models of mood disorders, highlighting their potential as therapeutic agents for bipolar disorder. []
Serotonin 4 Receptor (5-HT4R) Ligands: 1H-Indazole-3-carboxamide derivatives have been identified as selective 5-HT4R ligands. These compounds exhibit high selectivity over the serotonin 2A receptor and human ether-a-go-go-related gene potassium ion channel. Notably, some derivatives demonstrated potent 5-HT4R antagonist activity with favorable in vitro pharmacokinetic properties, suggesting their potential as therapeutic agents for conditions involving 5-HT4R modulation. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: